

An In-depth Technical Guide on the Thermodynamic Properties of Chloramine Compounds

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Compound of Interest

Compound Name: Chloramine

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This technical guide provides a comprehensive overview of the core thermodynamic properties of **chloramine** compounds, including **monochloramine** (NH_2Cl), **dichloramine** (NHCl_2), and **nitrogen trichloride** (NCl_3). This document summarizes key quantitative data, outlines experimental methodologies for their determination, and presents visual diagrams of relevant chemical pathways to facilitate a deeper understanding of these reactive species.

Core Thermodynamic Properties of Chloramine Compounds

The thermodynamic stability of **chloramine** compounds is a critical factor in their application, particularly in water disinfection and chemical synthesis. High-level theoretical studies employing methods such as G4MP2, G4, and W1BD have provided accurate data on their gas-phase and aqueous-phase thermodynamics.^{[1][2][3]} These computational approaches are considered to meet or exceed the criteria for thermochemical accuracy, showing excellent agreement with available experimental values for a range of calibration compounds.^{[1][2]}

The formation of mono-, di-, and **trichloramines** from their precursors via hypochlorous acid chlorination is substantially exothermic and exergonic in both the gas and aqueous phases under standard conditions (298.15 K, 1 atm or 1M).^{[1][2]} The influence of temperature on the

thermodynamics of **chloramine** formation is projected to be negligible between 0 and 100°C. [1][2]

Below are tabulated summaries of key thermodynamic properties for the primary **chloramine** compounds.

Table 1: Gas-Phase Thermodynamic Properties of **Chloramine** Compounds

Compound	Formula	Enthalpy of Formation ($\Delta_f H^\circ_{298}$ K) (kJ/mol)	Gibbs Free Energy of Formation ($\Delta_f G^\circ_{298}$ K) (kJ/mol)
Monochloramine	NH ₂ Cl	-28.2 to -25.0	25.1 to 28.3
Dichloramine	NHCl ₂	49.8 to 53.0	98.7 to 101.9
Nitrogen Trichloride	NCl ₃	148.1 to 151.3	190.0 to 193.2

Note: Data compiled from high-level ab initio calculations (TA14 protocol) with uncertainties ranging from 1 to 3 kJ mol⁻¹. [4][5]

Table 2: Aqueous-Phase Standard Free Energies of Formation

Compound	Formula	Standard Free Energy of Formation ($\Delta_f G^\circ_{aq}$) (kJ/mol)
Monochloramine	NH ₂ Cl	2.5
Dichloramine	NHCl ₂	66.5
Nitrogen Trichloride	NCl ₃	123.4

Note: Data derived from theoretical estimates combining high-accuracy gas-phase free energies with quantum chemical estimates of Henry's law constants. [6]

Experimental Protocols for Thermodynamic and Kinetic Analysis

Direct experimental determination of the thermodynamic properties of **chloramines** is challenging due to their instability.[4][5] Pure **chloramine**, for instance, decomposes violently above -40°C.[7] Consequently, many thermodynamic values are derived from computational studies that have been benchmarked against other well-characterized molecules.[4][5] However, experimental techniques are crucial for studying the kinetics of **chloramine** reactions, which are intrinsically linked to their thermodynamic stability.

This technique is employed to measure the rates of rapid reactions in solution, such as the formation and decomposition of **chloramines**.

Methodology:

- **Reagent Preparation:** Fresh solutions of reactants (e.g., ammonia and hypochlorous acid for monochloramine formation) are prepared at known concentrations and buffered to a specific pH.[8]
- **Rapid Mixing:** The reactant solutions are rapidly driven from syringes into a mixing chamber.
- **Spectrophotometric Monitoring:** The reaction mixture then flows into an observation cell placed in the light path of a UV/Vis spectrophotometer.[9] The change in absorbance at a specific wavelength, characteristic of one of the **chloramine** species, is monitored over time (typically milliseconds to seconds).[9][10]
- **Data Analysis:** The rate constants are determined by fitting the absorbance versus time data to the appropriate rate law.[8][9] The temperature dependence of the rate constant can be studied by performing the experiment at various temperatures to determine the activation energy using the Arrhenius equation.[9]

Calorimetry is the science of measuring heat changes in chemical reactions.[11][12] While challenging for pure **chloramines**, calorimetric methods can be applied to study the reactions they undergo.

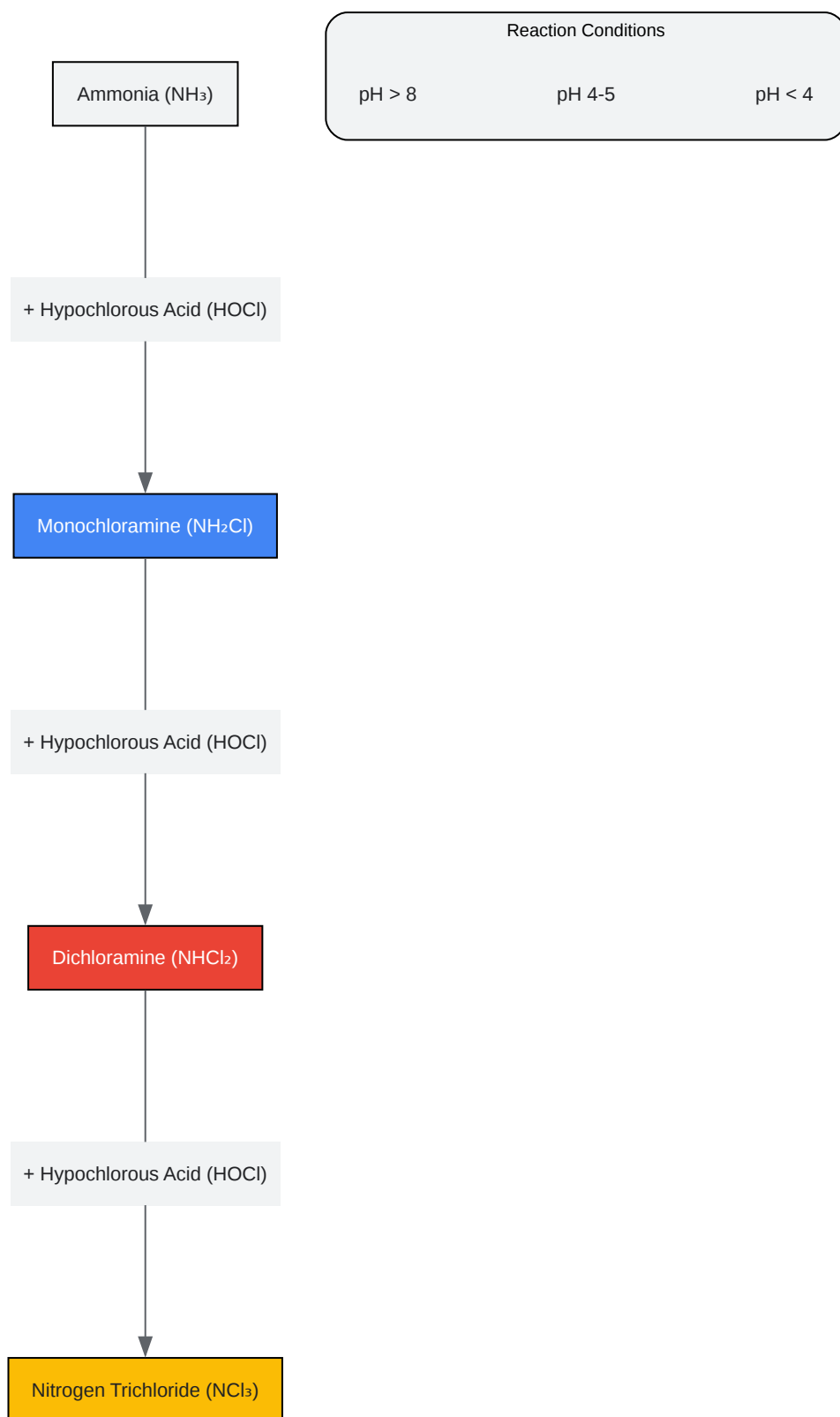
Methodology (Example: Reaction Calorimetry):

- **Calorimeter Setup:** A reaction calorimeter, which is an insulated vessel, is used to contain the reaction.^[13] For reactions in solution, a constant-pressure calorimeter (like a coffee-cup calorimeter) or a more sophisticated isothermal titration calorimeter can be used.^{[11][14]}
- **Temperature Measurement:** The initial temperature of the reactant solutions is measured.
- **Reaction Initiation:** The reactants are mixed inside the calorimeter.
- **Temperature Monitoring:** The temperature change of the solution is carefully monitored until it reaches a final, stable value.^[11]
- **Calculation of Heat Change:** The heat absorbed or released by the reaction (q) is calculated using the equation: $q = m \times c \times \Delta T$ where m is the mass of the solution, c is the specific heat capacity of the solution, and ΔT is the change in temperature.^[15]
- **Enthalpy Calculation:** The enthalpy change (ΔH) for the reaction is then determined by dividing the heat change by the number of moles of the limiting reactant.^[11]

Key Chemical Pathways and Reactions

The chemistry of **chloramines** is dominated by their formation, decomposition, and reactions where they act as chlorinating or aminating agents.^{[7][16]}

Chloramines are formed sequentially through the reaction of ammonia with hypochlorous acid (HOCl).^{[3][5]} The speciation of **chloramines** is highly dependent on the pH of the solution.^[17]



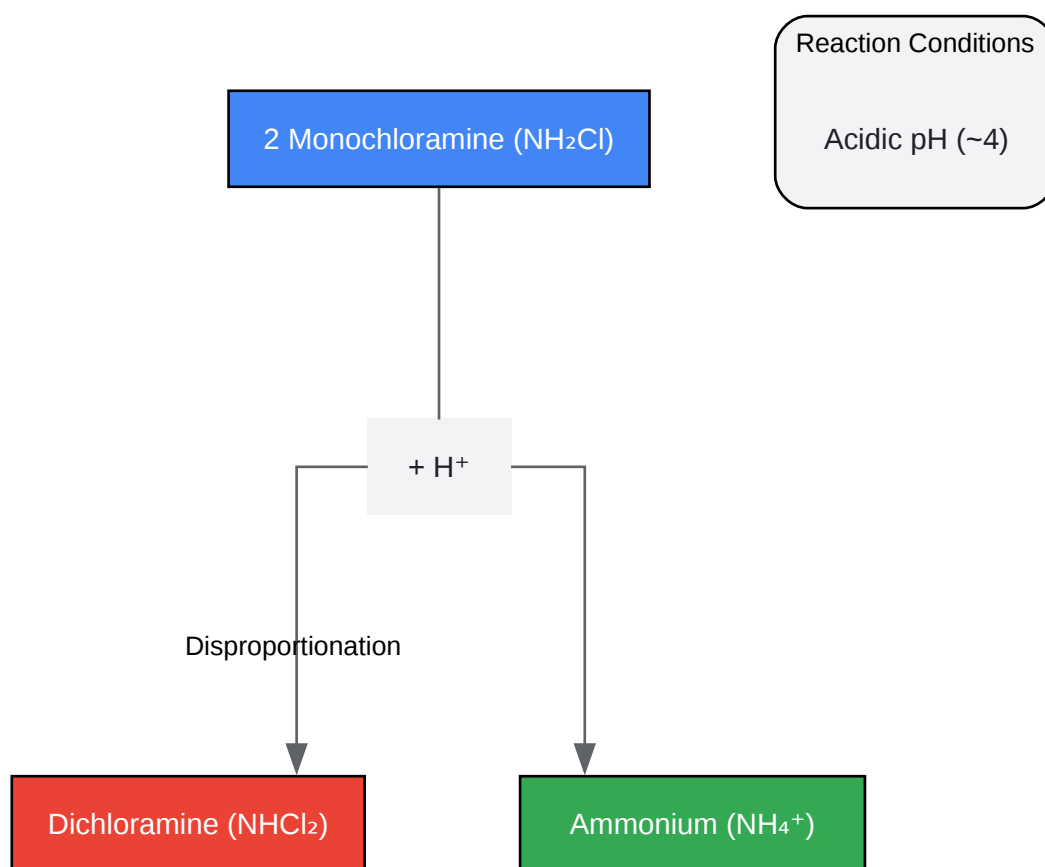
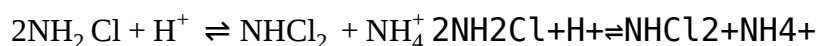
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Caption: Sequential formation of **chloramines** from ammonia and hypochlorous acid.

Chloramines can undergo decomposition and disproportionation, particularly in aqueous solutions. The stability and dominant species are pH-dependent. In neutral to mildly alkaline solutions ($\text{pH} \leq 11$), monochloramine slowly decomposes to nitrogen gas and ammonium chloride.[7]



At pH values around 4, monochloramine can disproportionate to form dichloramine.[16]

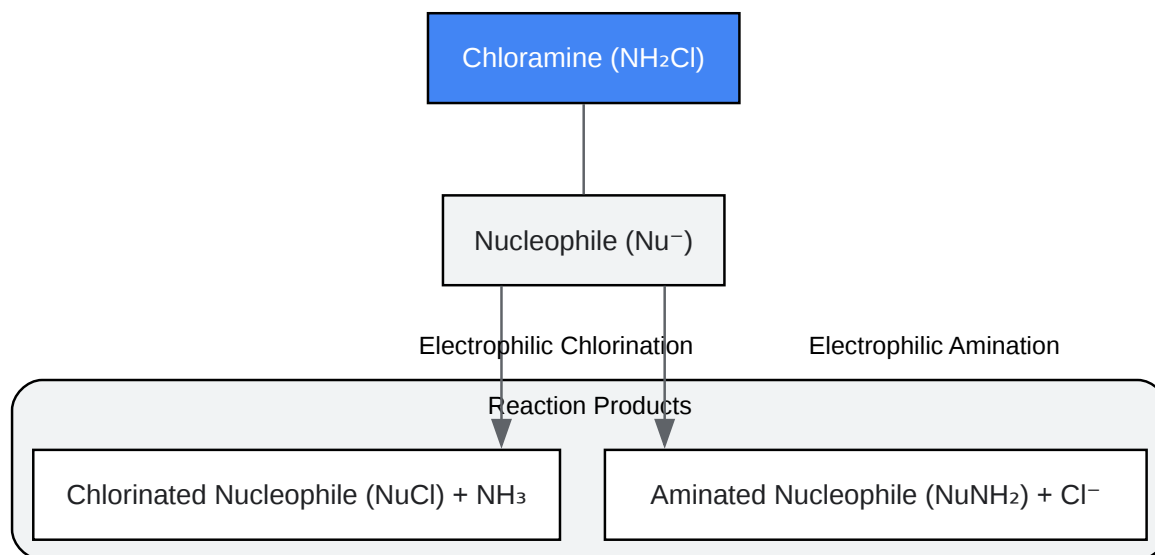


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Caption: Disproportionation of monochloramine in acidic conditions.

A key aspect of **chloramine** chemistry, particularly relevant in biological systems and for drug development, is their ability to react with nucleophiles. Monochloramine can act as an electrophile, transferring a positively charged chlorine atom or an amino group. This reactivity is

central to its disinfectant properties and its interaction with biological molecules like sulfhydryls.
[7]



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Caption: General reaction pathways of **chloramine** with nucleophiles.

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